Electron-Donating o-Tolyl Group Enhances BRD2-BD2 Affinity by 2–3 Fold Compared to Electron-Withdrawing Analogs
In competitive ALPHA Screen assays assessing 1,4-acylthiazepane binding to BRD2-BD2, analogs bearing electron-donating substituents on the 7-phenyl ring exhibited a 2–3 fold increase in affinity relative to analogs with electron-withdrawing groups . The o-tolyl group (Hammett σₚ = –0.17) in methyl 4-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzoate places it squarely in the electron-donating category, in contrast to the 2-fluorophenyl analog (σₚ = +0.06) or the 2-chlorophenyl analog (σₚ = +0.23).
| Evidence Dimension | BRD2-BD2 binding affinity (fold-difference based on substituent electronic character) |
|---|---|
| Target Compound Data | Electron-donating o-tolyl group (Hammett σₚ = –0.17); predicted 2–3× higher affinity vs. electron-withdrawing analogs |
| Comparator Or Baseline | Electron-withdrawing analogs (e.g., 2-fluorophenyl, σₚ = +0.06; 2-chlorophenyl, σₚ = +0.23); baseline affinity approximately 0.3–1× |
| Quantified Difference | 2–3 fold increase for electron-donating vs. electron-withdrawing substituents |
| Conditions | Competitive ALPHA Screen assay; BRD2-BD2 protein construct; 1,4-acylthiazepane compound series |
Why This Matters
Procurement of the o-tolyl derivative is essential for studies aiming to maximize BD2 engagement, as swapping to a halogenated or unsubstituted phenyl analog may drop affinity below the threshold required for cellular target engagement.
